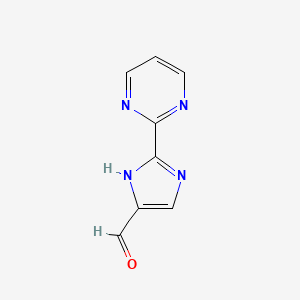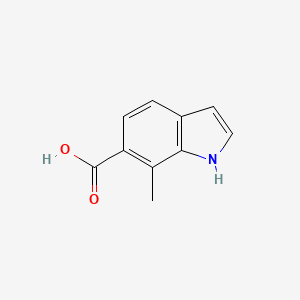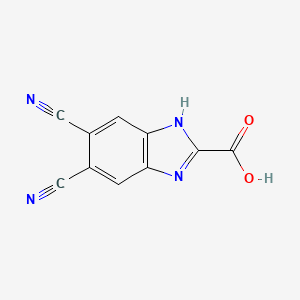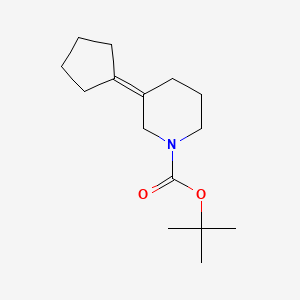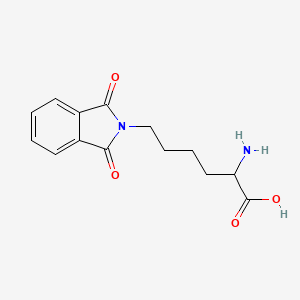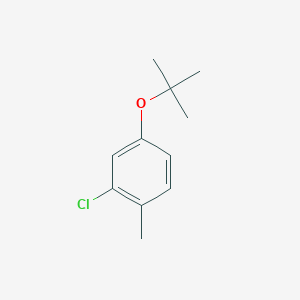
4-(tert-Butoxy)-2-chlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(tert-Butoxy)-2-chlorotoluene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid mixed with a quaternary amine like benzyltriethylammonium chloride, which enhances the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and ensures that the reaction materials dissolve easily in the chosen solvents. The reaction is homogeneous and easy to control, with the remnant materials being easily dissolved in sodium hydroxide solution for separation and purification .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2-chlorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the modification of the tert-butoxy group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while substitution reactions can produce various substituted toluenes .
Scientific Research Applications
4-(tert-Butoxy)-2-chlorotoluene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2-chlorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chlorine atom can also be involved in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of a methyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications
Uniqueness
4-(tert-Butoxy)-2-chlorotoluene is unique due to its combination of a tert-butoxy group and a chlorine atom on a toluene ring. This combination provides distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
ABZBERKXZZZHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


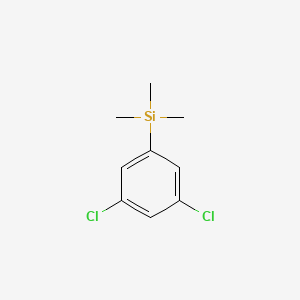


![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
